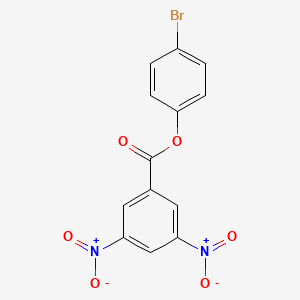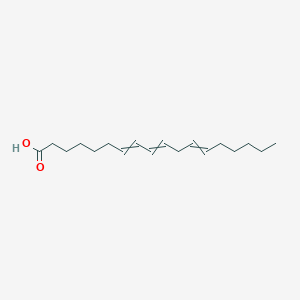
Octadeca-7,9,12-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadeca-7,9,12-trienoic acid is a polyunsaturated fatty acid with the molecular formula C18H30O2. It is characterized by the presence of three double bonds located at the 7th, 9th, and 12th carbon atoms. This compound is part of the broader family of octadecatrienoic acids, which are known for their significant roles in biological systems and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-7,9,12-trienoic acid typically involves the use of precursor compounds such as 7-bromo-heptan-1-ol. The synthetic route includes several steps, such as copper-catalyzed couplings and the formation of nitrile derivatives . The overall yield of the synthesis can vary, but high chemical and isomeric purities are often achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale preparation techniques. These methods often utilize commercially available acids and follow procedures such as Barton’s method to synthesize large quantities of bromo and chloro precursors .
Chemical Reactions Analysis
Types of Reactions
Octadeca-7,9,12-trienoic acid undergoes various chemical reactions, including:
Oxidation: Enzymatic oxidation can lead to the formation of tetraenoic acids and hydroxyoctadeca-trienoic acids.
Reduction: This reaction typically involves the addition of hydrogen to the double bonds, converting them into single bonds.
Substitution: This reaction can occur at the double bonds, where substituents replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or ozone.
Reducing agents: Such as hydrogen gas in the presence of a palladium catalyst.
Substituting agents: Such as halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions include:
Tetraenoic acids: Formed through oxidation.
Hydroxyoctadeca-trienoic acids: Also formed through oxidation.
Saturated fatty acids: Formed through reduction.
Scientific Research Applications
Octadeca-7,9,12-trienoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory properties.
Industry: Utilized in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of octadeca-7,9,12-trienoic acid involves its incorporation into cellular lipids and subsequent participation in various biochemical pathways. It can regulate gene expression through its effects on transcription factors such as NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family . Additionally, it can induce ferroptosis, a form of regulated cell death, by promoting lipid peroxidation .
Comparison with Similar Compounds
Similar Compounds
Octadeca-9,12,15-trienoic acid:
Octadeca-9,11,13-trienoic acid:
Uniqueness
Octadeca-7,9,12-trienoic acid is unique due to the specific positions of its double bonds, which confer distinct chemical and biological properties. Its ability to undergo specific reactions and its role in various biochemical pathways make it a compound of significant interest in scientific research and industrial applications.
Properties
CAS No. |
5776-46-5 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
octadeca-7,9,12-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-12H,2-5,8,13-17H2,1H3,(H,19,20) |
InChI Key |
RTILLKWKMLNKLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CC=CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


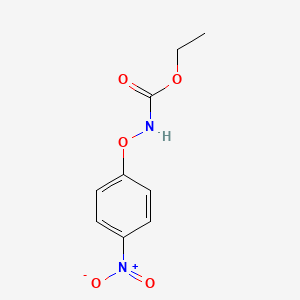


![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate](/img/structure/B14727738.png)
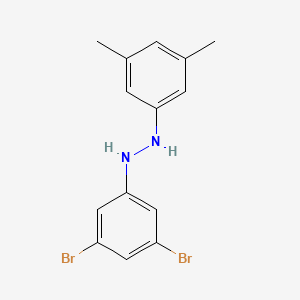
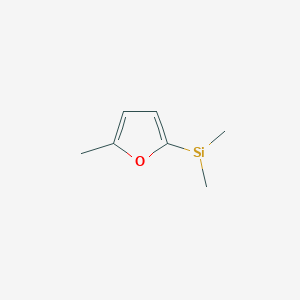
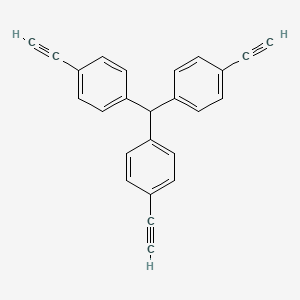
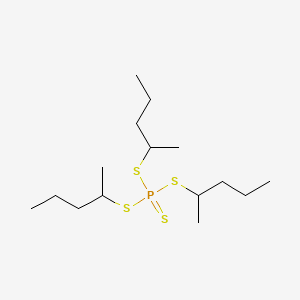

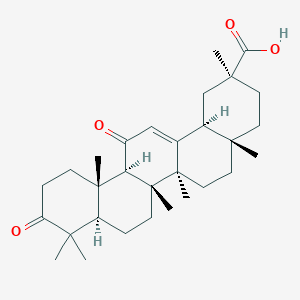
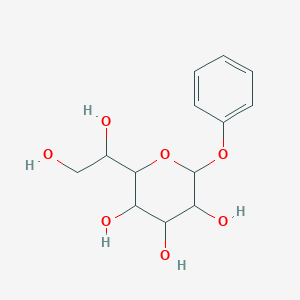

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
